3-Methyl-2-butenyl 2-methylcrotonate

Description

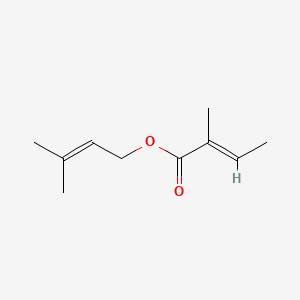

3-Methyl-2-butenyl 2-methylcrotonate is an ester compound characterized by a branched unsaturated ester structure. It is structurally defined by a 3-methyl-2-butenyl (prenyl) group esterified with 2-methylcrotonic acid. This compound has garnered attention in agrochemical and pharmacological research due to its bioactivity. For instance, it exhibits significant nematicidal activity against Bursaphelenchus xylophilus (pine wood nematode), with an LC50 value of 0.0402 mg/mL, outperforming other esters like isobutyl 2-methylbutanoate (LC50 = 0.0284 mg/mL) .

Properties

IUPAC Name |

3-methylbut-2-enyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5-6H,7H2,1-4H3/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDWXMWAIMIKSI-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301243945 | |

| Record name | 3-Methyl-2-buten-1-yl (2E)-2-methyl-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83783-86-2 | |

| Record name | 3-Methyl-2-buten-1-yl (2E)-2-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83783-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-butenyl 2-methylcrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-buten-1-yl (2E)-2-methyl-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-butenyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-butenyl 2-methylcrotonate typically involves the esterification of 2-methylcrotonic acid with 3-methyl-2-butenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-butenyl 2-methylcrotonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed

Major Products Formed

Oxidation: 2-Methylcrotonic acid, 3-methyl-2-butenal.

Reduction: 3-Methyl-2-butenol, 2-methylbutanol.

Substitution: Various substituted esters and alcohols

Scientific Research Applications

Applications in Fragrance Industry

3-Methyl-2-butenyl 2-methylcrotonate is primarily used as a fragrance ingredient due to its pleasant aroma. It is often incorporated into perfumes and scented products, enhancing the olfactory profile.

Fragrance Formulation

- Use in Perfumes: This compound serves as a key component in various perfume formulations, contributing to floral and fruity notes.

- Regulatory Compliance: It adheres to the International Fragrance Association (IFRA) standards, ensuring safety and efficacy in consumer products .

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of other chemical compounds. Its reactivity allows it to participate in various chemical reactions, including:

- Esterification Reactions: It can be used to produce esters through reactions with alcohols, which are valuable in numerous industrial applications.

- Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

Fragrance Development

A study published by SC Johnson highlights the use of this compound in developing new fragrances. The research involved assessing the compound's sensory properties and its compatibility with other fragrance ingredients. The findings confirmed its effectiveness in enhancing scent profiles while meeting safety standards set by regulatory bodies .

Synthetic Pathways

Research documented in patent literature outlines methods for synthesizing esters from this compound. The studies demonstrate the compound's ability to undergo dehydration-condensation reactions efficiently, resulting in higher yields and reduced waste compared to traditional methods .

Mechanism of Action

The mechanism of action of 3-Methyl-2-butenyl 2-methylcrotonate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s reactivity is influenced by the presence of the conjugated double bonds and the steric effects of the methyl groups .

Comparison with Similar Compounds

Structural Analogs and Nomenclature

The compound shares structural similarities with several esters, differing in alkyl/allyl substituents or unsaturated bond positions. Key analogs include:

Bioactivity and Toxicity

- Nematicidal Activity: this compound demonstrates moderate activity compared to other esters. For example, 3-methylbutyl tiglate (LC50 = 0.0218 mg/mL) is more potent, while pentyl 2-methylbutanoate (LC50 = 0.0480 mg/mL) is less effective .

Physicochemical and Regulatory Differences

- Transport Classification : Ethyl 2-methylcrotonate is classified as a hazardous ester (UN 3273, Hazard Class 3) due to flammability , whereas this compound lacks explicit transport hazard data in available literature.

- Stability: The α,β-unsaturated ester moiety in this compound may confer higher reactivity compared to saturated analogs like methyl 3-methyl-2-butenoate .

Biological Activity

3-Methyl-2-butenyl 2-methylcrotonate (C10H16O2) is an organic compound known for its unique ester structure, which contributes to its distinct chemical and physical properties. This compound has garnered interest in various scientific fields, particularly in biology and chemistry, due to its potential biological activities and applications.

- Molecular Formula : C10H16O2

- IUPAC Name : 2-Butenoic acid, 2-methyl-, 3-methyl-2-butenyl ester

- Odor : Fruity, jasmine-like aroma

- Synthesis : Typically synthesized through the esterification of 2-methylcrotonic acid with 3-methyl-2-butenol, often using acid catalysts like sulfuric acid under reflux conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may participate in various biochemical processes. Its reactivity is influenced by the conjugated double bonds and the steric effects of the methyl groups.

Enzyme Interaction Studies

Research indicates that this compound may influence enzyme activity and metabolic pathways. Studies have shown that it can act as a substrate or inhibitor for certain enzymes, thus affecting metabolic processes in various biological systems.

Case Studies

- Antimicrobial Activity : In a study examining the antimicrobial properties of various esters, including this compound, it was found to exhibit significant inhibitory effects against several bacterial strains. The compound's structure likely contributes to its ability to penetrate bacterial membranes and disrupt cellular functions.

- Potential Therapeutic Uses : Investigations into the therapeutic potential of this compound have revealed its possible applications in drug synthesis. Its unique chemical properties allow it to serve as a precursor for developing new pharmaceuticals targeting specific diseases .

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the uniqueness of this compound:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Methyl 3-methylcrotonate | Ester | Antimicrobial properties |

| Methyl senecioate | Ester | Insect pheromone activity |

| Methyl 3-methyl-2-butenoate | Ester | Flavoring agent in food industry |

| Methyl 3,3-dimethacrylate | Ester | Used in polymer production |

This table illustrates how the structural variations among these compounds can lead to differing biological activities and applications.

Industrial Applications

This compound is utilized in various industries, particularly in the production of fragrances and flavors due to its pleasant aroma. Its reactivity also makes it a valuable intermediate in organic synthesis and chemical reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-2-butenyl 2-methylcrotonate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via esterification between 2-methylcrotonic acid and 3-methyl-2-butenol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction optimization involves monitoring temperature (80–100°C) and using molecular sieves to remove water, improving yield. Purification typically employs fractional distillation under reduced pressure (≤1 mmHg) to isolate the ester from unreacted precursors .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to assess purity, complemented by ¹H/¹³C NMR to confirm regiochemistry. For stereochemical analysis (E/Z isomerism), compare coupling constants in NMR or employ chiral stationary-phase HPLC. IR spectroscopy can validate ester carbonyl stretches (~1720 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS hazard classifications for analogous crotonate esters (e.g., methyl crotonate: flammable, irritant). Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in inert atmospheres (N₂) at ≤4°C to prevent peroxidation. Toxicity studies on structurally similar esters (e.g., oct-3-yl 2-methylcrotonate) suggest subchronic exposure limits of <100 mg/kg/day in rodent models .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : The α,β-unsaturated ester acts as a dienophile. Steric hindrance from the 3-methyl-2-butenyl group slows reactivity compared to simpler crotonates. Computational modeling (DFT) can quantify frontier molecular orbital (FMO) energies to predict regioselectivity. Experimental validation requires monitoring reaction kinetics under varying temperatures (25–60°C) and solvent polarities (e.g., toluene vs. DMF) .

Q. What analytical challenges arise in quantifying trace degradation products of this compound in environmental matrices?

- Methodological Answer : Hydrolysis products (e.g., 2-methylcrotonic acid) require derivatization (e.g., silylation) for GC-MS detection. Use solid-phase extraction (SPE) with C18 cartridges to isolate degradation products from aqueous samples. For photodegradation studies, employ LC-QTOF-MS to identify hydroxylated byproducts, referencing spectral libraries for fragmentation patterns .

Q. How can contradictions in reported thermodynamic data (e.g., boiling points) for this ester be resolved?

- Methodological Answer : Discrepancies often stem from isomer mixtures or impurities. Use differential scanning calorimetry (DSC) to measure phase transitions and high-vacuum distillation (<0.1 mmHg) to isolate pure isomers. Cross-validate with vapor pressure osmometry or ebulliometry. Literature inconsistencies for related esters (e.g., methyl crotonate boiling points) highlight the need for standardized purification protocols .

Q. What strategies mitigate side reactions during nucleophilic acyl substitution involving this compound?

- Methodological Answer : The electron-withdrawing ester group enhances electrophilicity but risks hydrolysis. Use anhydrous conditions (e.g., THF over molecular sieves) and low temperatures (0–5°C). Catalytic DMAP accelerates reactions while minimizing base-induced decomposition. For SN2 pathways, replace polar aprotic solvents with ionic liquids to stabilize transition states .

Key Research Gaps and Recommendations

- Stereochemical Impact : Prioritize chiral resolution studies to isolate E/Z isomers and evaluate their biological or catalytic roles.

- Degradation Pathways : Conduct long-term stability studies under UV light and varied pH to map environmental persistence.

- Cross-Disciplinary Applications : Explore its use in polymer science (e.g., as a monomer for bio-based polyesters) or medicinal chemistry (prodrug design).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.